Journal Name:Physica E: Low-dimensional Systems and Nanostructures
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Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.macromol.3c00956
Thermochromic polymers, as a highly applicable intelligent category of innovative materials, are capable of changing their color with temperature variations. Different characteristics of the matrix and specially its polarity can be influential factors in the responsivity of thermochromic polymers. In this study, polystyrene, poly(methyl methacrylate), and poly(dimethylaminoethyl methacrylate) with different polarities were synthesized via reverse atom transfer radical polymerization. Thermochromic polymers were prepared by physical incorporation of the N-(rhodamine-B)lactam-ethylenediamine leuco dye and HCl color developer into the three polymers. The effect of polarity of the polymers on their thermochromism and fluorescence properties was investigated. The thermochromic polymers changed their color from colorless to a colored state with increasing temperature due to the intermolecular proton transfer in the system. UV–vis and fluorescence spectroscopies were used to evaluate the thermochromism and fluorescence properties of the polymer systems, respectively, at different temperatures. The intensity of absorption and emission of the thermochromic polymers increases with increasing temperature, where increasing polarity of the polymer matrix has an opposite effect on the intensity of absorption and emission. The change in color with temperature variation was detectable with the naked eye for the three polymer samples. In addition, investigation of the fatigue resistance and also response and recovery times of the samples showed temperature-sensing ability of the samples. These results showed that all samples have high responsivity and coloration for at least 10 heating–cooling cycles. Biocompatible thermochromic cellulosic papers were also fabricated, which showed irreversible coloration at different temperatures due to the removing solvent. Chromic labels with the ability of irreversible thermal-induced chromism was used as preservation taggants, which indicate that the food materials were kept at the right or wrong temperature. Therefore, they have a high potential for applications in various fields, such as temperature sensors, condition preservation taggant or labels for food or cosmetic, and anticounterfeiting inks.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.macromol.3c00913
Inelastic incoherent neutron time-of-flight scattering was employed to investigate the low-frequency vibrational density of states (VDOSs) for a series of glassy Janus-poly(tricyclononenes), which consist of a rigid main chain and flexible alkyl side chains. Here, the length of the flexible side chains was systematically varied from propyl to octyl. Such materials have potential applications as active separation layers in gas separation membranes as a green future technology, especially for the separation of higher hydrocarbons. From the morphological point of view, the Janus polynorbornenes undergo a nanophase separation into alkyl side chain-rich nanodomains surrounded by a rigid polynorbornene matrix. Here, the influence of the nanophase-separated structure on the low-frequency VDOS is investigated from a fundamental point of view. The low-frequency VDOSs of these Janus polynorbornene show excess contributions to the Debye type VDOS known as the Boson peak (BP) for all side chain lengths. Due to the high incoherent scattering cross-section of hydrogen, most of the scattering comes from the alkyl side chain-rich domains. Compared to conventional glass-forming materials, in the considered Janus polynorbornenes, the BP has a much lower intensity and its frequency position is shifted to higher values. These experimental results are discussed in terms of the nanophase-separated structure where the alkyl chain-rich domains were constrained by the surrounding matrix dominated by the rigid backbone. With increasing alkyl chain length, the size of the alkyl chain-rich domains increases. The frequency position of the BP shifts linearly to lower frequencies with the size of these nanodomains estimated from X-ray measurements. The obtained results support the sound wave interpretation to the BP.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.macromol.3c00870
End-functional conjugated polymers are generally synthesized with stoichiometric-biased monomer combinations in conventional step growth polymerizations (SGPs), which lead to broad species distribution and difficult-to-control end functionality of the polymeric products due to the uncontrolled nature of the method employed. To overcome such disadvantages, a general controlled method was developed for the synthesis of narrowly distributed end-functional conjugated polymers with high-end functionality purity and a predefined molecular weight. This strategy relies on the spatial confinement effect of the nanoreactors, whereby polymeric species with higher molecular weight have a lower chance of further involvement in SGP. Numerical calculations on the kinetic equations demonstrated the formation of narrowly distributed polymers with a high degree of chain-end functionalization. Experimental results based on various analysis methods confirmed the controlled synthesis of bifunctionalized poly(p-phenylene)s with high-end functionality purity and low dispersity value down to 1.06.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.macromol.3c01318
Hongbo Feng and Ludwig Schneider are co first authors. H.F. and L.S. contributed equally to this work. This article has not yet been cited by other publications.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1021/acs.macromol.3c00830
Thiourea-quaternary ammonium salt bifunctional catalysts with both electrophilic and nucleophilic centers were designed in this paper to initiate the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) for the efficient synthesis of polypeptides. We disclosed this kind of bifunctional catalyst for the efficient synthesis of polypeptides in the presence of propylene oxide (PO), which was judiciously added as an in situ activator for the efficient ROP of NCA. By MALDI-TOF MS and 1H NMR analysis, we identified the end groups of the polymer and clarified the ROP process in the presence of the bifunctional catalyst. We showed that the PO was initially ring-opened by the nucleophilic attack of a halogen ion; then, the newly formed alkoxide ions attacked the electrophilic carbonyl of NCA, providing the carbamate anion. After undergoing a decarboxylation of the carbamate anion, the nucleophilic attack of N to the carbonyl on an NCA ring occurred synergistically to complete the chain growth. The involved three steps formed the whole catalytic cycle. We also disclosed that the structural factors, including the electronic effect on electrophilic/nucleophilic centers, steric factors, and the coupling thermodynamics, have a strong relationship with catalyst performance. We believe the insightful structure–performance relationship will shed light on further metal-free catalyst design for artificial polypeptide synthesis.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1021/acs.macromol.3c00711
Thiophene-based poly(arylenevinylene) is synthesized by the Co-catalyzed hydroarylation polyaddition of N,N,N′,N′-tetrahexyl-(2,2′-bithiophene)-4,4′-dicarboxamide with 2,7-bis(4-ethynylphenyl)-9,9-di(n-octyl)fluorene in a regioselective manner. This reaction prevents the production of stoichiometric amounts of byproducts from the monomers. The amide substituents serve as directing groups for the Co catalyst to efficiently activate the C–H bonds at the 5,5′-positions of the bithiophene moiety. The polyaddition reaction yields the corresponding poly(arylenevinylene) with excellent vinylene selectivity. Site- and regioselective polyaddition reactions can also be performed for other aromatic diyne monomers containing electron-donating and electron-accepting units, which can alter the optical properties and energy levels of the polymers. The obtained poly(arylenevinylene)s work as semiconducting materials in organic light-emitting diodes and organic photovoltaics.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.macromol.3c01200
Lewis John (Lew) Fetters passed away on June 7, 2023, in Towson, Maryland, from complications of Parkinson’s disease. He was 87 years old. Lew was internationally known for his fundamental work in anionic polymerization high-vacuum techniques and for using the resulting well-defined model materials in collaborative research directed toward elucidating the fundamental physics and physical chemistry of polymers. He was an international leader in exploring the influence of macromolecular architecture and conformational characteristics on the bulk, melt, and solution properties of polymers. His work was highly fundamental in nature but led to numerous practical applications, as discussed below. Early in his career, Lew carried out fundamental kinetic studies of anionic polymerization, and later using small angle neutron scattering, he clarified the role of growing living chain associations during polymerization. (1) He developed precision syntheses of star polymers with arms containing differing compositions or molecular weights. He developed the first difunctional dilithium initiator based on the 1,1-diphenylalkyllithium groups. (2) With his collaborators Lew discovered new bicontinuous block copolymer morphologies (3) that inspired the successful design of extended wear silicone hydrogel contact lenses. (4) He was perhaps the first to explore the influence of macromolecular architecture on the morphology and mechanical properties of styrenic block copolymer thermoplastic elastomers (TPEs). (5) He developed the method of using divinylbenzenes as linking agents and demonstrated that star-block copolymers, consisting of hard outer blocks and an elastomeric core, exhibit superior properties to their corresponding linear triblock copolymers. (5) While at Exxon, Lew and his colleagues developed the use of anionically prepared, hydrogenated block copolymers (e.g., polyethylene-block-polyethylene-co-polypropylene from 1,4-polybutadiene-block-1,4-polyisoprene) as wax crystal modifiers for use in diesel fuels in the winter. (6) He also developed and inspired TPEs that have become industry standards as resilient rubber-like products, nonwoven diaper construction, and soft-touch automotive interior moldings. Additionally, Lew used living anionic polymerization as a tool to create polymers with precisely defined molecular architectures, both linear and branched, that have been critical to developing our understanding of effects of polymer conformation and branching on entanglement, miscibility, and microphase separation of polymers. (7) His work on the synthesis of well-defined deuterium-labeled polymers and copolymers was critical to the advancement of neutron scattering as a tool for polymer characterization. (8) Notably, with his collaborators, he developed theory linking the conformational characteristics of a polymer (unperturbed dimensions) to plateau modulus of the bulk polymer, enhancing our understanding of polymer entanglement and melt processing of polymers. (9) Lew was a prolific scientist, publishing around 320 peer-reviewed publications, with 23000 citations and an h-index of 82, according to Web of Science. In recognition of his many outstanding scientific contributions, Lew has received many scientific honors and awards. To name a few, he was the recipient of the first ACS Division of Polymer Chemistry Carl S. Marvel Award for Creative Polymer Chemistry in 1981. Lew was recognized as a Fellow by the American Physical Society and he received the APS Polymer Physics Prize in 2000, despite being a chemist by training. Also in 2000, he received the ACS Applied Polymer Science Award. In 2020 Lew was the recipient of the ACS Rubber Division’s Chemistry of Thermoplastic Elastomers Award. Lew was born on March 29, 1936, in Toledo, Ohio. After receiving a B.A. in Chemistry from the College of Wooster in 1958, he obtained his Ph.D. at the University of Akron with Maurice Morton in 1962. The title of his Ph.D. Dissertation was “The Anionic Polymerization of Butadiene and Isoprene”. After a stint at the National Bureau of Standards (now NIST), he returned to the University of Akron in 1967, where he was a professor for 16 years before moving to Exxon in 1983 as a Senior Research Associate. After leaving Exxon in 2000, he remained as active as ever, serving as a visiting professor at the Julich Center for Neutron Research and Cornell University. In 2012, he retired to Baltimore, Maryland, to be close to his friend Alice Young and her family. Alice is the daughter of the late Professor Ronald N. Young (1938–2022), his longtime colleague and friend who was a constant in Lew’s life for over 60 years. Lew continued to enjoy his cats, feeding the birds, and classical music. Lew loved science, American history, art, music, animals, and fine wine. He cared deeply about his students, colleagues, and collaborators, often inviting visiting scientists, in particular international collaborators, to share his home. Lew was loved and admired; he was an inspirational mentor to us and so many others. We mourn his loss. This article references 9 other publications. This article has not yet been cited by other publications. This article references 9 other publications.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acs.macromol.3c00938
Cationic ring-opening copolymerization of cyclic acetals and 1,3-dioxolan-4-ones (DOLOs) was examined with a particular focus on elucidating the polymerization mechanisms. Cationic copolymerization of 1,3-dioxepane and 5-methyl-1,3-dioxolan-4-one successfully proceeded with CF3SO3H as a protonic acid catalyst, yielding copolymers. The main portion of these copolymers exhibited number-average molecular weight values greater than 104 (except for oligomer peaks). Detailed structural analyses of the copolymers were performed by NMR spectrometry and electrospray ionization mass spectrometry. The result suggested that copolymerization occurs via an activated monomer mechanism involving the reaction of a hydroxy group and a proton-attached DOLO. In addition, acid-catalyzed transacetalization reactions with hemiformal chain ends and formal moieties most likely occurred during copolymerization, resulting in consecutive formal structures in the main chain.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-27 , DOI: 10.1021/acs.macromol.3c01005
Deviations of chain conformations from Gaussian statistics induce entropic stress that affects the dynamics of polymer materials. Understanding its role is further complicated by the presence of enthalpic stresses, arising from the concurring change in bond energy and intermolecular interactions. By fabricating oriented poly(methyl methacrylate) brushes free from backbone deformation, we successfully identified the role of entropic stress on the nonisothermal relaxation of chains at both global and local levels. We show that the entropic stress unjams the local backbones and is responsible for the occurrence of a stress-sensitive glassy state near Tg, where the local backbone motion provokes chain contraction upon heating. Remarkably, the intrachain stress does not affect local secondary relaxations involving side-group rotation nor thermal expansion in the deep glassy state. These results cast light on the dynamics and fundamental molecular mechanics of oriented, stressful polymer glasses, such as textile fibers.
Physica E: Low-dimensional Systems and Nanostructures ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.macromol.3c00571
The development of polymerization methods that install weak links or degradable bonds in the backbone of otherwise all-carbon chains could accelerate the design and commercialization of new classes of recyclable, upcyclable, or biodegradable polymers. Cyclic ketene acetals including widely studied 2-methylene-1,3-dioxepane (MDO) can be used as comonomers in conventional free-radical polymerizations to insert labile ester bonds into addition polymer backbones. However, the key obstacle in deploying MDO in water-borne, industrially relevant processes is hydrolysis of the monomer itself. Optimized conditions including relatively low temperatures, mildly alkaline pH, and consistent radical flux lead to high in-process conversions, a rapid rate of polymerization, and a low degree of MDO hydrolysis. Although MDO hydrolysis competes strongly with copolymerization, degradation can be minimized during aqueous emulsion polymerization with vinyl acetate to give robust incorporations of ∼90% MDO. The methods and quantitative analysis tools reported here provide principles for the copolymerization of MDO in aqueous media and will drive innovations in the circular polymer economy.
Supplementary Information
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